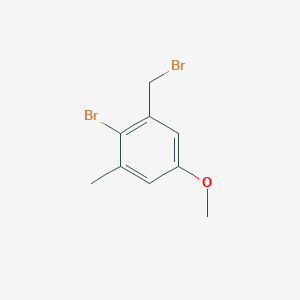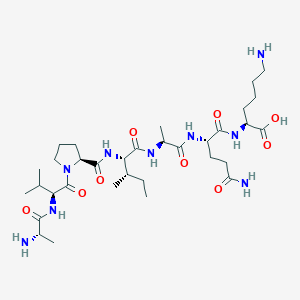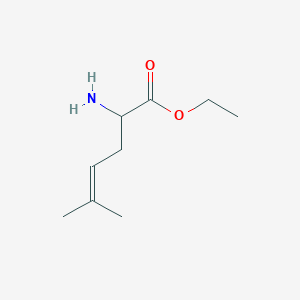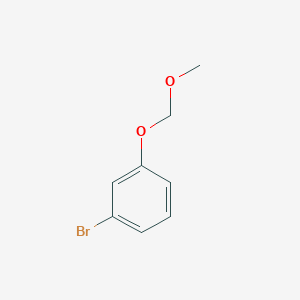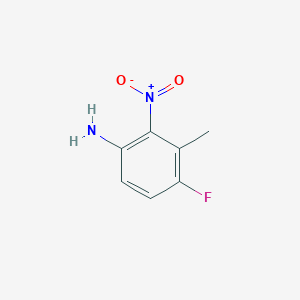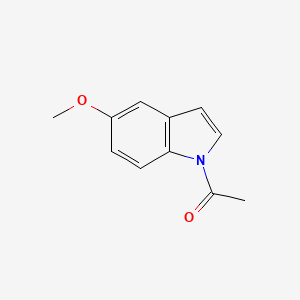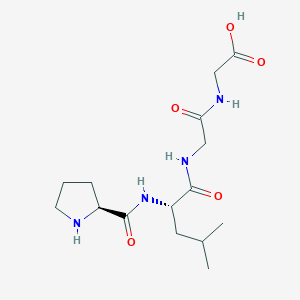
H-Pro-leu-gly-gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-leu-gly-gly-OH is a tetrapeptide composed of the amino acids proline, leucine, glycine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this compound are often studied for their structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-leu-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
In LPPS, the peptide is synthesized in solution, which allows for the use of different protecting groups and reaction conditions. This method can be advantageous for synthesizing longer peptides or those with complex sequences .
Industrial Production Methods
Industrial production of peptides like this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
H-Pro-leu-gly-gly-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common for peptides but can be used to modify specific residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents can be employed.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can yield hydroxyproline, while substitution reactions can result in peptides with altered sequences and properties .
Scientific Research Applications
H-Pro-leu-gly-gly-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of H-Pro-leu-gly-gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to exert their effects. For example, they may bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by occupying the active site .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Hyp-Gly-OH: A collagen-like peptide used to study triple-helix formation and stability.
H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH: A peptide with similar structural properties but different biological activities.
Uniqueness
H-Pro-leu-gly-gly-OH is unique due to its specific sequence and the presence of proline and leucine, which confer distinct structural and functional properties. The combination of these amino acids can influence the peptide’s stability, solubility, and interactions with other molecules .
Properties
IUPAC Name |
2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZOXDNRXYWQCI-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

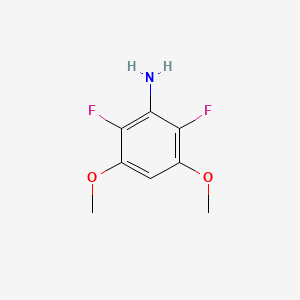
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
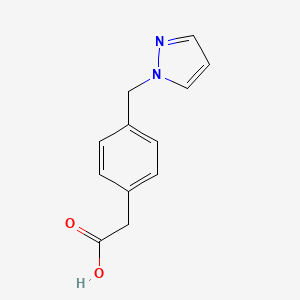
![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)
